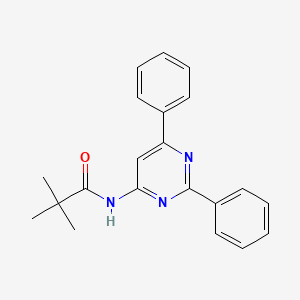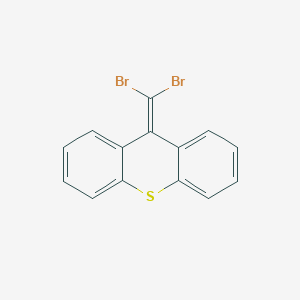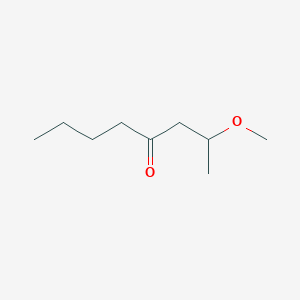
4-Octanone, 2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octanone, 2-methoxy- is an organic compound with the molecular formula C9H18O2. It is a ketone with a methoxy group attached to the second carbon atom. This compound is part of the larger family of aliphatic ketones, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octanone, 2-methoxy- typically involves the reaction of 2-methoxy-1-butanol with an appropriate oxidizing agent. One common method is the oxidation of 2-methoxy-1-butanol using chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4). The reaction is carried out under controlled conditions to ensure the selective formation of the ketone.
Industrial Production Methods
In an industrial setting, the production of 4-Octanone, 2-methoxy- can be achieved through the catalytic oxidation of 2-methoxy-1-butanol. This process often employs metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction is typically conducted at elevated temperatures and pressures to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Octanone, 2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction of 4-Octanone, 2-methoxy- using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) results in the formation of the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
4-Octanone, 2-methoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Octanone, 2-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ketone functional group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Octanone: Another aliphatic ketone with similar structural features but without the methoxy group.
4-Octanone: Similar to 4-Octanone, 2-methoxy- but lacks the methoxy group.
Uniqueness
4-Octanone, 2-methoxy- is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
654643-24-0 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-methoxyoctan-4-one |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-9(10)7-8(2)11-3/h8H,4-7H2,1-3H3 |
InChI Key |
ZSFRMKSWMQUPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


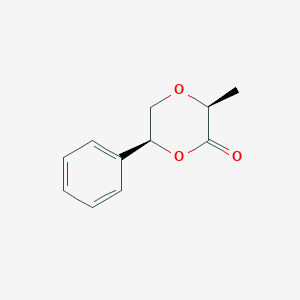
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide](/img/structure/B12527261.png)
![4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide](/img/structure/B12527264.png)
![[3,5-Bis(4-methylphenyl)phenyl]boronic acid](/img/structure/B12527268.png)

![1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl-](/img/structure/B12527284.png)
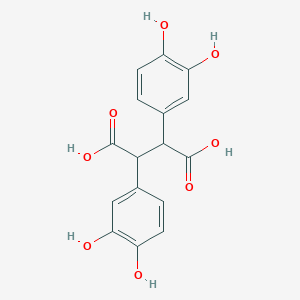
![4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B12527297.png)

![1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B12527301.png)
![(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12527309.png)
